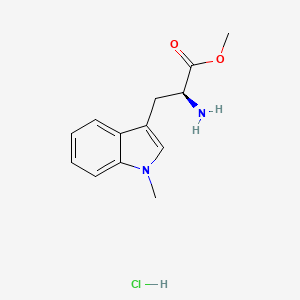

5-Bromo-1-N-ethyl-4-fluorobenzene-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

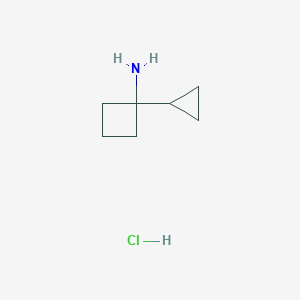

5-Bromo-1-N-ethyl-4-fluorobenzene-1,2-diamine is a chemical compound with the CAS Number: 1602586-39-9 . It has a molecular weight of 233.08 and its IUPAC name is 5-bromo-N1-ethyl-4-fluorobenzene-1,2-diamine .

Molecular Structure Analysis

The InChI code for 5-Bromo-1-N-ethyl-4-fluorobenzene-1,2-diamine is 1S/C8H10BrFN2/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4,12H,2,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.科学的研究の応用

Electrochemical Fluorination

The study on the electrochemical fluorination of aromatic compounds, including halobenzenes, provides insights into the formation mechanism of halogenated and fluorinated compounds. The research discusses the cathodic dehalogeno-defluorination and its competition with hydrogen evolution, highlighting the production of various halogenated compounds alongside fluorinated ones. This study is crucial for understanding the electrochemical behavior of halogenated fluoroarenes in synthesis processes (Horio et al., 1996).

Regioselective Ortho-lithiation

Regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes has been explored, demonstrating the selective deprotonation adjacent to a fluorine atom. This research is significant for the development of new synthetic routes and the manipulation of fluoroarene compounds in organic chemistry, offering a pathway to various halogenated benzoic acids with high yields (Mongin & Schlosser, 1996).

Synthesis of Halogenated Benzene Derivatives

The synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination has been discussed. This study provides a detailed examination of factors affecting the reaction and the development of synthetic conditions, important for the preparation of halogenated benzene derivatives used in various chemical syntheses (Guo Zhi-an, 2009).

Photofragment Translational Spectroscopy

Research into the ultraviolet photodissociation of bromo-fluorobenzenes, including 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, has been conducted using photofragment translational spectroscopy. This work provides valuable data on the energy distribution of photofragments and the substitution effect of the fluorine atom, contributing to the understanding of photodissociation mechanisms and the influence of halogen atoms on molecular behavior (Gu et al., 2001).

Fluorinated Polyimides

The development of fluorinated polyimides based on specific diamine monomers and aromatic dianhydrides has been reported. This research is pertinent to the field of material science, offering insights into the synthesis, properties, and applications of fluorinated polymers, which have better solubility, lower color intensity, and improved thermal stability compared to nonfluorinated counterparts (Yang & Hsiao, 2004).

作用機序

Mode of Action

In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Given its structure, it might be involved in reactions at the benzylic position, which is a common reaction for benzene derivatives .

特性

IUPAC Name |

4-bromo-2-N-ethyl-5-fluorobenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrFN2/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4,12H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCBATRHTIIEGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1N)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-N-ethyl-4-fluorobenzene-1,2-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Naphthalen-2-yloxy)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2814566.png)

![[4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2814567.png)

![(1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/no-structure.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2814577.png)

![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclopropanecarboxamide](/img/structure/B2814578.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2814582.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2814584.png)